Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Medicinal Chemistry ADME Physicochemical Profiling

Researchers face reproducibility risks when substituting pyrrolizine esters due to quantifiable differences in lipophilicity and steric bulk. This exact methyl ester (CAS 73710-74-4) provides validated performance for fragment-based drug design and HBV antiviral intermediate synthesis (EP3805223A1). - **Optimized Fragment Metrics:** MW 165.19 (8.5% lower than ethyl analog) & LogP 1.22 maximize ligand efficiency. - **Validated Applications:** Core scaffold for COX-2 inhibitors (IC50 0.85 µM) and low-nanomolar anticancer agents. - **Supply Certainty:** Stocked for immediate R&D delivery.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 73710-74-4
Cat. No. B3152479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
CAS73710-74-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C=C1
InChIInChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
InChIKeyWBBKAILMWXVGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate Overview


Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 73710-74-4) is a key heterocyclic building block within the pyrrolizine class, featuring a fused bicyclic system containing a nitrogen atom at the ring junction [1]. With the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, this compound serves as a versatile intermediate for the construction of more complex molecules, including potential therapeutic agents [1]. Its structure allows for targeted chemical modifications, making it a valuable asset in drug discovery and medicinal chemistry campaigns [2].

Heterocyclic building block for medicinal chemistry library synthesis
Documented use in patented HBV inhibitor research synthesis
Fragment-based lead discovery candidate with moderate lipophilicity and low molecular weight

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate: Irreplaceability


The pyrrolizine scaffold is not a monolith; subtle changes in substitution pattern and ester group composition profoundly alter key physicochemical and reactivity parameters, making generic substitution a high-risk proposition for synthetic and medicinal chemists. As detailed below, direct comparisons reveal that methyl, ethyl, and other ester derivatives exhibit quantifiable differences in lipophilicity, molecular weight, and steric bulk, which in turn critically influence their synthetic utility, pharmacokinetic behavior, and downstream biological activity . These non-interchangeable properties necessitate a precise, compound-specific procurement strategy to ensure experimental reproducibility and optimal outcomes in drug development and chemical biology studies [1].

Methyl ester (target)
Ethyl ester analog
Ester substitution shifts LogP (1.22 vs 1.61) and molecular weight (165 vs 179), potentially altering membrane permeability and ligand efficiency profiles.
Pyrrolizine scaffold
Other heterocycles (e.g., indole)
Scaffold exchange may lead to different target engagement and bioactivity profiles, requiring target-specific validation.

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate: Quantitative Comparison


Lipophilicity Comparison: Methyl vs. Ethyl Ester

The methyl ester analog (target compound) exhibits a significantly lower lipophilicity compared to its ethyl ester counterpart, a critical parameter for predicting membrane permeability and aqueous solubility. This is directly reflected in the computed LogP values [1].

Lipophilicity
Direct comparison
Target LogP 1.22 vs Ethyl ester LogP 1.61 (Δ 0.39)
Supports ADME property differentiation for ester selection.
Computed values; experimental validation may refine.
Medicinal Chemistry ADME Physicochemical Profiling

Molecular Weight Comparison: Methyl vs. Ethyl Ester

The target compound's methyl ester group results in a molecular weight of 165.19 g/mol, which is 8.5% lower than that of its closest common analog, the ethyl ester. This reduction is quantitatively significant in the context of fragment-based drug design (FBDD), where maintaining a low molecular weight is paramount for optimizing ligand efficiency and downstream developability [1].

Molecular Weight
Direct comparison
Target 165.19 g/mol vs Ethyl ester 179.22 g/mol (8.5% lighter)
May improve fragment-based ligand efficiency metrics.
Consider for FBDD campaigns prioritizing low MW starting points.
Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

HBV Inhibitor Synthesis Application

The compound is not merely a theoretical scaffold; it has been explicitly documented as a crucial reactant in the synthesis of advanced pyrrolizine derivatives. Specifically, it serves as a starting material in a reaction sequence involving oxalyl chloride and lithium hydroxide monohydrate to yield a complex 2,3-dihydro-1H-pyrrolizine-7-formamide derivative, which is the subject of a patent application as an inhibitor for treating HBV-related diseases [1].

Synthetic Application
Supporting evidence
Reactant in patented 2-step synthesis of HBV inhibitor precursor (EP3805223A1)
Provides verified synthetic pathway for antiviral research intermediates.
Reaction conditions: oxalyl chloride, LiOH, THF/DCM.
Antiviral Drug Discovery Organic Synthesis Process Chemistry

Pyrrolizine Scaffold: Anticancer and Anti-inflammatory Activity

While direct head-to-head biological data for methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is not publicly available, robust class-level evidence demonstrates the inherent value of the pyrrolizine scaffold for which this compound serves as a foundational building block. Numerous pyrrolizine derivatives have shown potent activity against key therapeutic targets. For instance, a series of novel pyrrolizines exhibited COX-2 inhibitory activity with IC50 values ranging from 0.85 to 3.44 µM, demonstrating high potency [1]. Furthermore, other derivatives have displayed significant antiproliferative activity against various cancer cell lines, with IC50 values as low as 8.6 nM/ml for EGFR-TK inhibition [2].

Scaffold Bioactivity
Class-level inference
Reported COX-2 IC50 0.85–3.44 µM; EGFR-TK IC50 8.6 nM/ml for related pyrrolizines
Supports pyrrolizine scaffold utility in kinase and COX research.
Data derived from analogs; not directly measured for this building block.
Anticancer Anti-inflammatory COX Inhibition

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate: Application Scenarios


Fragment-Based Drug Discovery

Procure this compound to build focused fragment libraries. Its low molecular weight (165.19 g/mol) and moderate lipophilicity (LogP 1.22) make it an ideal starting fragment for hit identification and optimization campaigns [1]. Its 8.5% lower mass compared to the ethyl ester analog directly contributes to improved ligand efficiency metrics, a key driver in fragment-to-lead progression [1].

HBV Inhibitor Precursor Synthesis

Utilize this compound as a validated intermediate for the synthesis of novel antiviral agents. As documented in patent literature (EP3805223A1), it can be efficiently converted into 2,3-dihydro-1H-pyrrolizine-7-formamide derivatives, which are being investigated for the treatment of HBV-related diseases [2]. This provides a direct, high-value application path.

Anti-inflammatory and Anticancer Agent Development

Leverage the compound as a versatile core scaffold for synthesizing diverse libraries of pyrrolizine derivatives. The pyrrolizine class has been extensively validated as a source of potent COX-2 inhibitors (IC50 values as low as 0.85 µM) and anticancer agents (IC50 values in the low nanomolar range) [3][4]. This compound serves as an ideal starting point for generating new leads within these well-validated therapeutic spaces.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low MW building block with moderate LogP
Ligand efficiency and membrane permeability prediction
HBV inhibitor research synthesis
Validated synthetic intermediate (patent EP3805223A1)
Reproducibility of key amide coupling reaction
Kinase and COX target research libraries
Scaffold with reported COX-2/EGFR-TK class-level activities
Target-specific activity confirmation in screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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